molecular formula C18H29N5OS B6448518 1-ethyl-4-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine CAS No. 2549001-84-3

1-ethyl-4-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

Cat. No.: B6448518
CAS No.: 2549001-84-3
M. Wt: 363.5 g/mol
InChI Key: YARXHIIBEREPIT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine (CAS 2549001-84-3) is a synthetic organic compound with a molecular formula of C18H29N5OS and a molecular weight of 363.52 g/mol . This molecule is characterized by a unique structure incorporating both a piperazine and a piperidine ring, linked by a but-2-yn-1-yloxy spacer and a 3-methyl-1,2,4-thiadiazole heterocycle . This specific architecture suggests potential for diverse biochemical interactions, making it a valuable scaffold in medicinal chemistry and drug discovery research. While a specific biological mechanism for this exact compound is not fully elaborated in the literature, its structural components are well-known in pharmaceutical science. Piperidine and piperazine derivatives are frequently explored as core structures in compounds targeting various diseases, including cancer . The presence of the 1,2,4-thiadiazole ring, a privileged motif in medicinal chemistry, further enhances its research value, as this heterocycle is often associated with a range of biological activities. The compound has a calculated density of 1.21±0.1 g/cm³ and a predicted XLogP3 of 2.3, indicating its likely lipophilicity . It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate this molecule further as a candidate for high-throughput screening, structure-activity relationship (SAR) studies, or as a building block in the design of novel bioactive molecules.

Properties

IUPAC Name

5-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5OS/c1-3-21-11-13-22(14-12-21)8-4-5-15-24-17-6-9-23(10-7-17)18-19-16(2)20-25-18/h17H,3,6-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARXHIIBEREPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC(=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

The compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. Its structure includes:

  • Thiadiazole moiety : Imparts antimicrobial and anticancer properties.
  • Piperidine units : Associated with various biological activities, including analgesic and antipsychotic effects.
  • Alkynyl group : Enhances lipophilicity and may improve membrane penetration.

Molecular Formula

The molecular formula for this compound is C19H26N4O2SC_{19}H_{26}N_4O_2S, with a molecular weight of approximately 378.5 g/mol.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole ring demonstrated effective activity against various microorganisms, including bacteria and fungi . The specific incorporation of the 3-methyl-1,2,4-thiadiazole moiety in this compound suggests potential efficacy in treating infections caused by resistant strains.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound's structure allows it to interact with multiple biological targets within cancer cells. A review of cytotoxic properties of thiadiazole derivatives indicated promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines . The piperazine component may also contribute to these effects by modulating neurotransmitter systems involved in cancer progression.

Neurological Effects

The piperidine segment of the compound is linked to neuropharmacological activities. Research has shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The presence of the alkynyl group could enhance central nervous system penetration, making it a candidate for further studies in treating neurological disorders.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. For instance, microwave-assisted synthesis has been explored to enhance efficiency .

Derivative Exploration

Researchers are actively exploring various derivatives of this compound to optimize its pharmacological profile. Modifications at the piperazine or thiadiazole positions can lead to compounds with improved potency or selectivity against specific biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole-piperazine hybrids demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the alkynyl group could enhance activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Case Study 2: Anticancer Activity

In vitro studies revealed that certain derivatives of this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways, showcasing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine Derivatives with Receptor Affinity

a) 1-(2-Methoxy-phenyl)-4-{[1-(2-Nitrobenzyl)Piperidin-4-yl]Methyl}Piperazine
  • Structure : Contains a methoxyphenyl-piperazine core linked via a methyl group to a nitrobenzyl-piperidine.
  • Activity : Exhibits the highest dopamine D2 receptor affinity (Ki = 12 nM) among synthesized analogs .
  • The 3-methyl-1,2,4-thiadiazole replaces the nitrobenzyl group, which may enhance metabolic stability or target selectivity.
b) 1-Ethyl-4-[(p-Isopropylphenyl)(p-Tolyl)Methyl]Piperazine (Cycl-1 II)
  • Structure : Benzhydryl-piperazine with ethyl and aryl substitutions.
  • Activity : Anti-inflammatory effects observed in Wistar rats .
  • Key Differences :
    • The target compound’s thiadiazole-piperidine system introduces heterocyclic diversity, which could modulate inflammation pathways differently compared to benzhydryl groups.

Piperazine Derivatives with Kinase Inhibition Potential

a) [4-(4-Fluorobenzyl)Piperazin-1-yl]Methanone Derivatives
  • Structure : Fluorobenzyl-piperazine linked to benzoyl groups.
  • Activity : Tyrosine kinase inhibitors with CAS-registered derivatives (e.g., compounds 7–12, 15, 16) .
  • Key Differences :
    • The target compound’s alkyne linker and thiadiazole may offer distinct electronic effects for kinase binding compared to fluorobenzyl and carbonyl groups.

Simplified Piperazine Analogs

a) 1-Ethyl-4-(Piperidin-4-yl)Piperazine Hydrochloride
  • Structure : Ethyl-piperazine directly linked to piperidine.
  • Key Differences :
    • The absence of the thiadiazole and alkyne linker in this analog limits its structural complexity and likely reduces target specificity compared to the target compound.

Structural and Pharmacological Trends

Impact of Linkers on Bioactivity

  • Methyl vs. But-2-yn-1-yl Linkers : Methyl groups (e.g., in dopamine D2-active compounds) restrict conformational freedom, whereas alkyne linkers may enhance interaction with hydrophobic pockets .
  • Heterocyclic Substitutions : Thiadiazole moieties (as in the target compound) are associated with antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to nitro or methoxy groups .

Docking and SAR Insights

  • Docking studies on dopamine D2 receptor ligands highlight the importance of orthosteric vs. allosteric binding . The target compound’s thiadiazole may engage in π-π stacking or hydrogen bonding distinct from nitrobenzyl or methoxyphenyl groups .

Preparation Methods

Thiadiazole Ring Formation

The 3-methyl-1,2,4-thiadiazole moiety is typically synthesized via cyclization of thioamides with nitriles. For example:

  • Step 1 : React 3-methylthiosemicarbazide with acetonitrile in the presence of iodine, yielding 5-amino-3-methyl-1,2,4-thiadiazole.

  • Step 2 : Functionalize the amino group via diazotization and substitution to introduce a leaving group (e.g., bromide).

Piperidine Substitution

The thiadiazole is then coupled to piperidine-4-ol via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the heterocycle at the 1-position of piperidine.

Preparation of the Piperazine-Ethyl-Butynyloxy Core

Ethylpiperazine Derivatization

1-Ethylpiperazine is alkylated with propargyl bromide under basic conditions (K₂CO₃, DMF) to introduce the terminal alkyne. The reaction is monitored via TLC and purified by column chromatography (SiO₂, ethyl acetate/hexanes).

Oxidative Coupling

The alkyne is oxidized to a ketone using Hg(II) salts, though modern protocols prefer Ru or Au catalysts for higher yields and reduced toxicity.

Fragment Coupling Strategies

Sonogashira Cross-Coupling

The alkyne-terminated piperazine core is coupled to the 4-bromo-piperidine-thiadiazole fragment under Pd/Cu catalysis. Typical conditions include:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base : Et₃N or iPr₂NH

  • Solvent : THF or DMF at 60–80°C.

Table 1: Optimization of Sonogashira Coupling Conditions

ConditionYield (%)Purity (%)Reference
Pd(PPh₃)₂Cl₂, Et₃N6895
PdCl₂(dppf), iPr₂NH7297
AuCl₃, AgOTf5590

Nucleophilic Displacement

Alternative routes employ a bromide-leaving group on the piperidine fragment, reacting with the piperazine-alkyne under SN2 conditions (NaH, DMF). This method avoids transition metals but requires stringent anhydrous conditions.

Purification and Characterization

  • Chromatography : Silica gel chromatography with gradient elution (MeOH/CH₂Cl₂) removes unreacted starting materials.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., alkyne proton at δ 2.5–3.0 ppm), while HRMS validates molecular weight (C₁₈H₂₉N₅OS: [M+H]⁺ = 364.2124).

Challenges and Optimization

  • Alkyne Stability : The but-2-yn-1-yl linker is prone to hydration; thus, reactions are conducted under inert atmosphere (Ar/N₂).

  • Thiadiazole Reactivity : Electrophilic substitution at the 5-position requires careful stoichiometry to avoid polysubstitution.

  • Scalability : Pd-catalyzed methods face cost barriers at scale, prompting interest in Ni or Cu-based alternatives .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-thiadiazole and piperazine moieties in this compound?

The synthesis of the 1,2,4-thiadiazole ring can be achieved via cyclization of thioamides with nitriles under acidic conditions, as described in thiadiazole-focused studies . For the piperazine linker, nucleophilic substitution between a piperidin-4-yloxy intermediate and a propargyl bromide derivative is a common approach. Multi-step protocols, such as those used for analogous piperazine-thiadiazole hybrids, involve coupling reagents like HOBt and TBTU in anhydrous DMF to ensure high yields .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • NMR : The alkyne proton (but-2-yn-1-yl) appears as a triplet near δ 2.5–3.0 ppm, while the thiadiazole proton resonates as a singlet at δ 8.5–9.0 ppm. Piperazine protons typically split into multiplets between δ 2.5–3.5 ppm .
  • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with a mass accuracy <5 ppm. For example, a calculated mass of 435.23 g/mol would require experimental confirmation within ±2.18 Da .

Q. What safety precautions are critical when handling this compound in vitro?

Based on structurally similar piperazine derivatives:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength). For example:

  • Case Study : A piperazine-thiadiazole analog showed IC₅₀ = 50 nM in Tris buffer (pH 7.4) but lost activity in phosphate buffer (pH 6.8) due to protonation of the piperazine nitrogen. Adjusting buffer systems or using kinetic solubility assays can clarify such discrepancies .

Q. What computational methods are suitable for predicting the compound’s binding mode to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with the thiadiazole sulfur and hydrophobic contacts with the alkyne linker .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD values >3 Å indicate poor binding .

Q. How can metabolic stability be improved for in vivo studies?

  • Strategies : Introduce electron-withdrawing groups (e.g., CF₃) on the thiadiazole ring to reduce CYP450-mediated oxidation. Alternatively, replace the propargyl group with a cyclopropane to enhance steric shielding .

Methodological Challenges

Q. Why does the compound exhibit poor solubility in aqueous media, and how can this be mitigated?

The hydrophobic thiadiazole and alkyne groups limit solubility. Solutions include:

  • Co-solvents : Use 10% DMSO/PBS for in vitro assays.
  • Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether .

Q. How to address batch-to-batch variability in synthetic yield?

  • Critical Parameters : Monitor reaction temperature (±2°C) and moisture levels (<50 ppm H₂O) during piperazine coupling.
  • Quality Control : Use UPLC with a C18 column (gradient: 5–95% MeCN/H₂O) to verify purity >95% before proceeding to downstream assays .

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